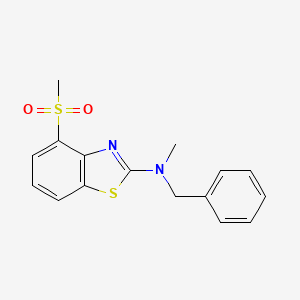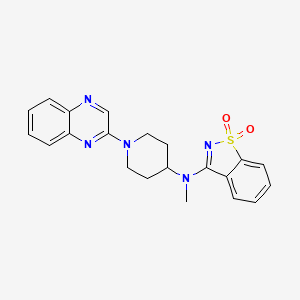
3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a quinoline moiety, a diazepane ring, and a benzothiazole dioxide structure
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . They have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives have been reported to exert their effects through various mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biochemical pathways related to their broad spectrum of biological activities . For instance, some quinoline derivatives have been found to disrupt specific receptor sites in the brain .
Pharmacokinetics
It was found that the half-life time of DDQ is 20 hours in the serum and 12 hours in the brain . The peak levels of DDQ were highest in the skeletal muscle, followed by serum and brain .
Result of Action
For instance, some quinoline derivatives have been found to have anti-aging effects and have been shown to protect against phosphorylated tau (p-tau) in Alzheimer’s disease (AD) pathogenesis .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione has been shown to interact with various enzymes and proteins .
Cellular Effects
The effects of 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on the effects of different dosages of 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione in animal models are ongoing. Early results suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-[4-(quinolin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole-1,1-dione within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Diazepane Ring Formation: The diazepane ring can be formed by the cyclization of appropriate diamine precursors under acidic or basic conditions.
Benzothiazole Dioxide Formation: The benzothiazole ring can be synthesized from 2-aminothiophenol and carbon disulfide, followed by oxidation to introduce the dioxide functionality.
Coupling Reactions: The final step involves coupling the quinoline, diazepane, and benzothiazole dioxide fragments through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the quinoline moiety or the diazepane ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring may yield sulfoxides or sulfones, while reduction of the quinoline moiety may produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Comparison with Similar Compounds
Similar Compounds
3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole: Lacks the dioxide functionality.
4-(quinolin-4-yl)-1,4-diazepane: Lacks the benzothiazole moiety.
1,2-benzothiazole 1,1-dioxide: Lacks the quinoline and diazepane rings.
Uniqueness
3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
IUPAC Name |
3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-28(27)20-9-4-2-7-17(20)21(23-28)25-13-5-12-24(14-15-25)19-10-11-22-18-8-3-1-6-16(18)19/h1-4,6-11H,5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYGJVNEBFFWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=CC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447604.png)
![7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447614.png)
![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)
![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447625.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447633.png)
![3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6447645.png)
![4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B6447651.png)

![7-methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6447671.png)
![N-{3-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6447682.png)
![N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447687.png)

![N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine](/img/structure/B6447704.png)
![N-methyl-N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6447716.png)
